

PROTAC IRAK4 degrader-10 synthesis and chemical structure

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| Compound of Interest | | | | | | |
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Technical Guide: PROTAC IRAK4 Degrader-10

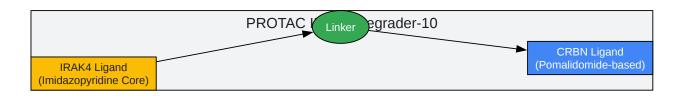
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of **PROTAC IRAK4 degrader-10** (also referred to as compound 10). This molecule is a heterobifunctional proteolysistargeting chimera (PROTAC) designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.

Chemical Structure and Properties

PROTAC IRAK4 degrader-10 is an orally active, Cereblon-based PROTAC. It is composed of a ligand that binds to the IRAK4 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

- CAS Number: 3033829-95-4
- Molecular Formula: C43H45F3N8O6
- Molecular Weight: 826.90 g/mol
- SMILES:O=C(NC1=CN2C=C(N=C2C(F)=C1C(O)
 (C)C)C3CCN(CC3)CC4CCN(C5=CC=C6C(=O)N(C(=O)C6=C5)C7C(=O)NC(=O)CC7)CC4)C=8N=C(C=CC8)C9CC9(F)F



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Caption: Conceptual structure of PROTAC IRAK4 degrader-10.

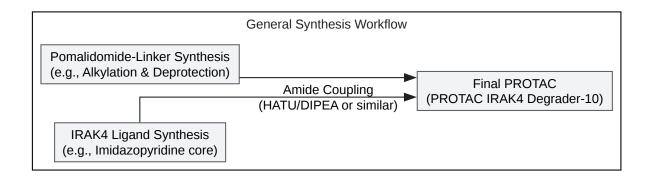
Synthesis



A detailed, step-by-step synthesis protocol for **PROTAC IRAK4 degrader-10** (CAS 3033829-95-4) is not publicly available in the referenced literature. The compound is cited in patent CN117777126A, "Imidazopyridines as IRAK4 degradants and uses thereof," but the specific experimental procedures were not accessible through the conducted searches.

However, the general synthesis of analogous IRAK4 PROTACs involves a convergent strategy comprising three main stages:

- Synthesis of the IRAK4 Ligand: This typically involves the multi-step synthesis of a core structure, such as an imidazopyridine, which is functionalized with a suitable attachment point for the linker.
- Synthesis of the E3 Ligase Ligand-Linker Moiety: A common approach is to use a known E3 ligase ligand, like
 pomalidomide, and attach a linker with a reactive functional group. For Cereblon-based PROTACs, pomalidomide can be
 alkylated with a linker containing a terminal amine, azide, or other reactive group.
- Coupling Reaction: The final PROTAC molecule is assembled by coupling the IRAK4 ligand with the E3 ligase ligand-linker moiety. This is often achieved through standard coupling reactions, such as amide bond formation using coupling reagents like HATU or EDCI/HOBt.



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Caption: General synthetic workflow for IRAK4 PROTACs.

Quantitative Data

PROTAC IRAK4 degrader-10 has been evaluated for its ability to induce the degradation of the IRAK4 protein in cellular assays. The key quantitative data is summarized in the table below.

| Compound Name | Cell Line | DC ₅₀ (nM) | D _{max} (%) | Assay Duration | Reference |
|-----------------------------|-----------|-----------------------|----------------------|----------------|-----------|
| PROTAC IRAK4 degrader-10 | HEK293 | 7.68 | 95.94 | Not Specified | [1][2][3] |

Definitions:

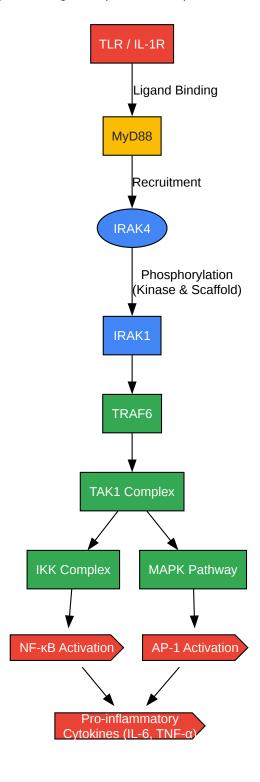
• DC₅₀: The concentration of the degrader required to induce 50% degradation of the target protein.



• D_{max}: The maximum percentage of protein degradation observed.

Signaling Pathway and Mechanism of Action

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. This activates downstream signaling cascades, primarily the NF-kB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[4][5][6]

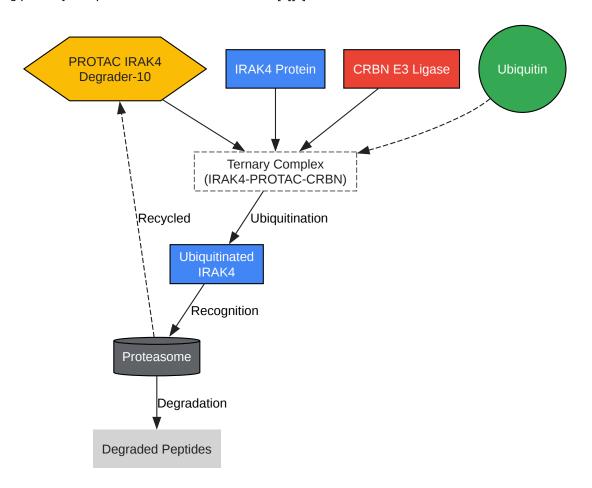




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Caption: Simplified IRAK4 signaling pathway.

PROTAC IRAK4 degrader-10 functions by hijacking the cell's ubiquitin-proteasome system. It forms a ternary complex with IRAK4 and the CRBN E3 ligase. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This eliminates both the kinase and scaffolding functions of IRAK4, leading to a more complete shutdown of the signaling pathway compared to kinase inhibitors alone.[4][7]



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Caption: PROTAC mechanism of action for IRAK4 degradation.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize IRAK4 degraders.

Western Blot for IRAK4 Protein Degradation

This protocol is used to quantify the reduction of IRAK4 protein levels in cells following treatment with the degrader.

A. Cell Culture and Treatment:



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- Culture cells (e.g., HEK293, OCI-LY10, or THP-1) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[7]
- Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 1 x 10⁶ cells/well). Allow cells to adhere and acclimate for 24 hours.
- Prepare serial dilutions of **PROTAC IRAK4 degrader-10** in fresh culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Treat the cells with varying concentrations of the degrader or with a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
- B. Cell Lysis and Protein Quantification:
- After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells by adding 100-150 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][7]
- Incubate the plates on ice for 30 minutes, vortexing or scraping every 10 minutes to ensure complete lysis.[1][7]
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][7]
- Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1][7]
- C. SDS-PAGE and Western Transfer:
- Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
- Load 20-30 μg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
- Run the gel according to the manufacturer's recommendations to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
- D. Immunoblotting and Detection:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
- Incubate the membrane with a primary antibody against total IRAK4 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.



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- Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
- Detect the chemiluminescent signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
 Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the IRAK4 band intensity to the corresponding loading control band intensity.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and cytotoxicity.

- A. Cell Seeding and Treatment:
- Seed cells (e.g., OCI-LY10 or TMD8) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100
 μL of culture medium.[1][8]
- Allow cells to acclimate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of PROTAC IRAK4 degrader-10 in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cell death if available.
- Incubate the plate for a specified period (e.g., 72 hours).[1][8]
- B. Assay Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):
- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 μL).[1]
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
- C. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the dose-response curves and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism).



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